molecular formula C17H24O4 B589376 2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid CAS No. 1332965-96-4

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid

Cat. No.: B589376
CAS No.: 1332965-96-4
M. Wt: 296.399
InChI Key: RNCMBSSLYOAVRT-NWUDIVGLSA-N
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Description

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is a deuterated isotopomer of a metabolite of Diisononyl phthalate (DINP). DINP is a common plasticizer used in a variety of consumer products, including food packaging materials. The “d4” part of the name indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2-Benzenedicarboxylic Acid 1-(7-Methyloctyl) Ester-d4 are not well-documented in the literature. It is known that this compound is a derivative of phthalic acid, which is part of a family of compounds that are scrutinized for their environmental stability and potential release from consumer products .

Cellular Effects

The cellular effects of 1,2-Benzenedicarboxylic Acid 1-(7-Methyloctyl) Ester-d4 are not well-studied. As a plasticizer, it is known to enhance the flexibility, workability, and durability of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is synthesized through a condensation reaction between 1,2-benzenedicarboxylic acid (phthalic acid) and 7-hydroxy-4-methyl-1-octanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester linkage (C-O-C).

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol and carboxylic acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of phthalic acid derivatives.

    Reduction: Formation of 7-hydroxy-4-methyl-1-octanol and phthalic acid.

    Substitution: Formation of various substituted esters depending on the reagents used.

Scientific Research Applications

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is utilized in scientific research as a tracer molecule to study DINP exposure and metabolism in humans and animals. The deuterium atoms in the compound allow for precise tracking and analysis using techniques such as mass spectrometry. This compound is also used in materials science to enhance the flexibility, workability, and durability of plastics .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester: A non-deuterated analog used in similar research applications.

    Diisononyl Phthalate (DINP): The parent compound from which 2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is derived.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required.

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19)/i6D,7D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCMBSSLYOAVRT-NWUDIVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173997
Record name 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332965-96-4
Record name 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332965-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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